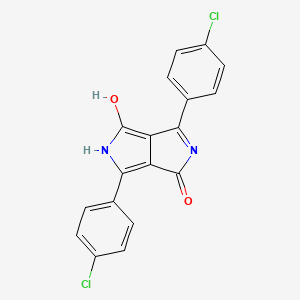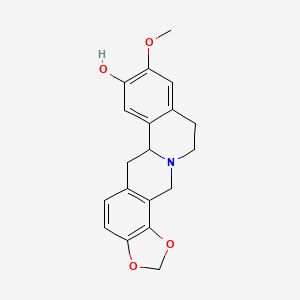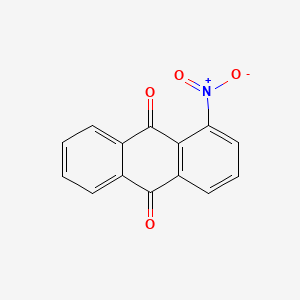
Diacétate de Murrangatine
Vue d'ensemble
Description
Murrangatin diacetate is a natural product derived from the plant genus Murraya, which belongs to the Rutaceae family . It is a coumarin derivative with the molecular formula C19H20O7 and a molecular weight of 360.4 . This compound has garnered interest due to its potential biological activities, including anti-angiogenic and anti-tumor properties .
Applications De Recherche Scientifique
Murrangatin diacetate has several scientific research applications:
Mécanisme D'action
Target of Action
Murrangatin diacetate primarily targets the AKT signaling pathway . AKT, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
Murrangatin diacetate interacts with its target by inhibiting the activation of AKT . This inhibition is evidenced by the decrease in AKT phosphorylation at site Ser473 . The compound’s interaction with its targets results in changes in cellular processes, particularly those related to angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by Murrangatin diacetate is the AKT signaling pathway . By inhibiting the activation of AKT, Murrangatin diacetate disrupts the normal functioning of this pathway, leading to downstream effects such as the suppression of angiogenesis .
Result of Action
The molecular and cellular effects of Murrangatin diacetate’s action include the strong inhibition of the growth of subintestinal vessels in zebrafish embryos and the suppression of tumor conditioned media-induced angiogenic phenotypes . These phenotypes include cell proliferation, cell invasion, cell migration, and tube formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of murrangatin diacetate typically involves the acetylation of murrangatin, a naturally occurring coumarin. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups present in murrangatin.
Industrial Production Methods: Industrial production of murrangatin diacetate may involve the extraction of murrangatin from plant sources followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like chloroform or ethyl acetate . The extracted murrangatin is then subjected to acetylation to produce murrangatin diacetate. The final product is purified using chromatographic techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Murrangatin diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of murrangatin diacetate.
Reduction: Reduction reactions can convert murrangatin diacetate into its reduced forms.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated forms of murrangatin .
Comparaison Avec Des Composés Similaires
Murrangatin diacetate is structurally related to other coumarin derivatives such as:
Murrangatin: The parent compound from which murrangatin diacetate is derived.
Murralongin: Another coumarin derivative with similar biological activities.
Umbelliferone: A widely studied coumarin with various pharmacological properties.
Uniqueness: Murrangatin diacetate is unique due to its specific acetylated structure, which enhances its biological activity compared to its parent compound, murrangatin . Its ability to inhibit angiogenesis through the AKT pathway distinguishes it from other coumarin derivatives .
Propriétés
IUPAC Name |
[2-acetyloxy-1-(7-methoxy-2-oxochromen-8-yl)-3-methylbut-3-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O7/c1-10(2)17(24-11(3)20)19(25-12(4)21)16-14(23-5)8-6-13-7-9-15(22)26-18(13)16/h6-9,17,19H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEHZTFFWWQEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)
![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)



![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)








